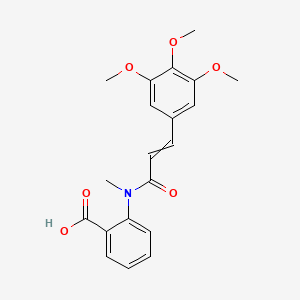![molecular formula C9H23N3 B15145752 (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine is a chemical compound with the molecular formula C9H23N3. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its use in organic synthesis and as an intermediate in the production of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the desired compound . The reaction conditions for this process usually involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products are typically amides or nitriles, depending on the reaction conditions.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amines with various alkyl groups.
Scientific Research Applications
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule. For example, in drug development, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine (DMAPA): A diamine used in the preparation of surfactants and personal care products.
N,N-Dimethyl-1,3-propanediamine: Another diamine with similar chemical properties and applications.
Uniqueness
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual amine groups provide versatility in synthesis and functionalization, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C9H23N3 |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine |
InChI |
InChI=1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3 |
InChI Key |
NJSXCYXLIKUBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CCCN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal]](/img/structure/B15145684.png)
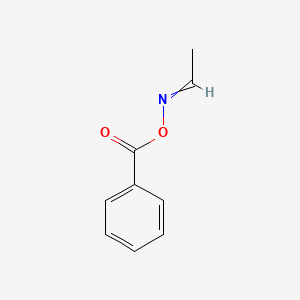

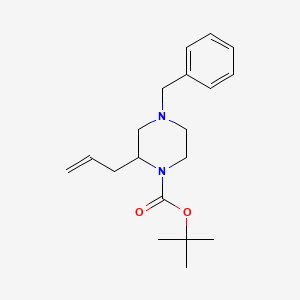
![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B15145706.png)

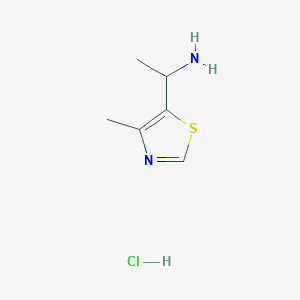
![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)
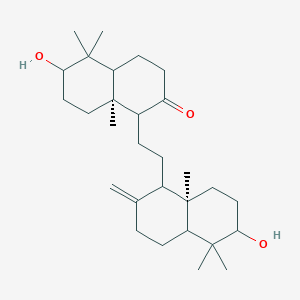
![[2-(2,6-Dichlorophenyl)ethyl]hydrazine](/img/structure/B15145722.png)
![5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid; dicha](/img/structure/B15145730.png)
![4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15145732.png)
